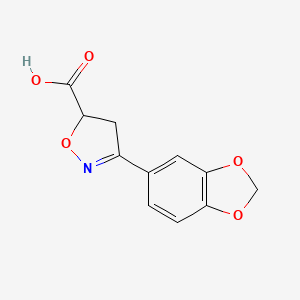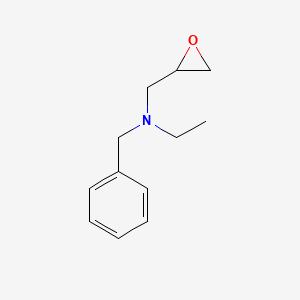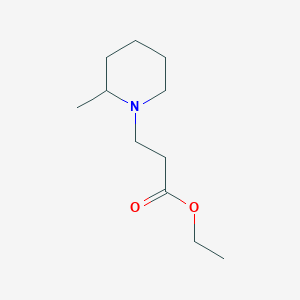
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol, or (1S,2R)-1-Amino-1-(3-bromophenyl)propane-2-ol, is a chiral brominated secondary amine that is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the study of cell signaling pathways. It is a highly versatile compound with a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
((1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol)-1-Amino-1-(3-bromophenyl)propan-2-ol has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the study of cell signaling pathways. In the synthesis of pharmaceuticals, (this compound)-1-Amino-1-(3-bromophenyl)propan-2-ol has been used as a precursor for the synthesis of a variety of drugs, including anticancer agents, antifungal agents, and anti-inflammatory agents. In the study of enzyme inhibition, (this compound)-1-Amino-1-(3-bromophenyl)propan-2-ol has been used to study the inhibition of a variety of enzymes, including proteases, kinases, and phosphatases. In the study of cell signaling pathways, (this compound)-1-Amino-1-(3-bromophenyl)propan-2-ol has been used to study the effects of a variety of signaling molecules, including cAMP, cGMP, and cAMP-dependent protein kinase.
Mecanismo De Acción
The mechanism of action of ((1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol)-1-Amino-1-(3-bromophenyl)propan-2-ol is not fully understood. However, it is believed to act as an agonist of certain G-protein coupled receptors, such as the adenosine receptor and the muscarinic acetylcholine receptor. It is also believed to act as an antagonist of certain G-protein coupled receptors, such as the serotonin receptor and the histamine receptor. Furthermore, it is believed to interact with a variety of enzymes, including proteases, kinases, and phosphatases.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-1-Amino-1-(3-bromophenyl)propan-2-ol are not fully understood. However, it is believed to have a variety of effects, including the modulation of cell signaling pathways, the inhibition of certain enzymes, and the activation of certain G-protein coupled receptors. It is also believed to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the modulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol)-1-Amino-1-(3-bromophenyl)propan-2-ol in lab experiments include its low cost and its wide range of biochemical and physiological effects. Its low cost makes it an ideal choice for use in a variety of experiments, and its wide range of effects makes it a useful tool for studying the effects of a variety of signaling molecules. The limitations of using (this compound)-1-Amino-1-(3-bromophenyl)propan-2-ol in lab experiments include its potential toxicity and its potential to interact with a variety of enzymes and signaling molecules. Its potential toxicity makes it important to use in a controlled environment, and its potential to interact with a variety of enzymes and signaling molecules makes it important to use with caution.
Direcciones Futuras
The future directions for ((1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol)-1-Amino-1-(3-bromophenyl)propan-2-ol include further research into its biochemical and physiological effects, its potential toxicity, and its potential to interact with a variety of enzymes and signaling molecules. Additionally, further research into its potential for use in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the study of cell signaling pathways is warranted. Finally, further research into its potential for use as a therapeutic agent and its potential for use in the development of new drugs is also warranted.
Métodos De Síntesis
The synthesis of ((1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol)-1-Amino-1-(3-bromophenyl)propan-2-ol is a multi-step process that begins with the reaction of 3-bromophenol with ethylenediamine in the presence of sodium hydroxide to form the ethylenediamine adduct. This adduct is then treated with hydrochloric acid to form the desired product, (this compound)-1-Amino-1-(3-bromophenyl)propan-2-ol. This method has been successfully used in the synthesis of a variety of amines, including (this compound)-1-Amino-1-(3-bromophenyl)propan-2-ol.
Propiedades
IUPAC Name |
(1S,2R)-1-amino-1-(3-bromophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDUQZADLZDNJ-HZGVNTEJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Br)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)Br)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)






![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)


![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
